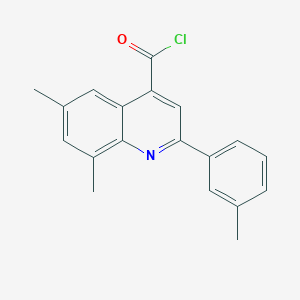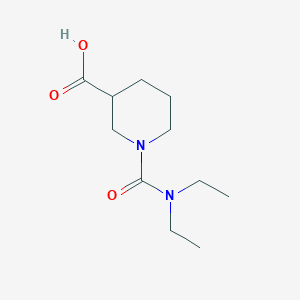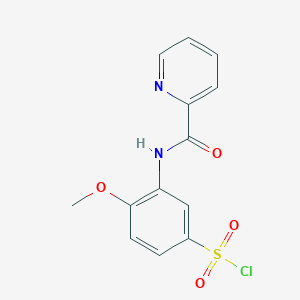
6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
説明
6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride (6,8-DMQ-4-CC) is a chemical compound that belongs to a family of quinoline derivatives. It has a wide range of applications in scientific research, such as its use as a reagent in organic synthesis, and its potential use in drug discovery. This article will discuss the synthesis method of 6,8-DMQ-4-CC, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for its use.
科学的研究の応用
Synthesis and Chemical Transformations
Heterocyclic Compounds Synthesis : A study by Suschitzky, Wakefield, and Whittaker (1975) explores the synthesis of heterocyclic compounds, including 4-quinolone derivatives, which are structurally related to 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride. The research details the condensation reactions and subsequent cyclization processes to produce these compounds (Suschitzky, Wakefield, & Whittaker, 1975).
Formation of Quinolines : Kinoshita et al. (1980) describe a reaction involving dimethylsulfonium acetylcarbamoylmethylide with quinoline 1-oxide, leading to the formation of 6-methyl-5-methylthio-2-[2(1H)-quinolylidene]methyl-1, 3-oxazin-4-one. This study contributes to the understanding of reactions forming quinoline derivatives (Kinoshita et al., 1980).
Pharmaceutical and Biological Research
Potential Chemosensors : Research by Hranjec et al. (2012) investigates the synthesis and spectroscopic study of benzimidazo[1,2-a]quinoline derivatives, focusing on their potential as chemosensors for different cations. The study includes the analysis of the molecular structure and interaction with metal chloride salts (Hranjec et al., 2012).
Antitubercular Agents : Kantevari et al. (2011) discuss the synthesis of pyridines and dihydro-6H-quinolin-5-ones, evaluating their in vitro antimycobacterial activity. This research highlights the pharmaceutical potential of quinoline derivatives in treating tuberculosis (Kantevari et al., 2011).
特性
IUPAC Name |
6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-5-4-6-14(8-11)17-10-16(19(20)22)15-9-12(2)7-13(3)18(15)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNHJPUYRMHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)
![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)





![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)

![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)


![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)